Cas no 139524-56-4 (6,6-dimethylpiperidin-2-one)

6,6-Dimethylpiperidin-2-one is a cyclic amide (lactam) featuring a six-membered ring with two methyl groups at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid, sterically hindered structure, which can influence reactivity and selectivity in chemical transformations. Its lactam functionality makes it a valuable intermediate for the preparation of heterocyclic compounds, including alkaloids and bioactive molecules. The dimethyl substitution enhances stability and may modulate solubility or steric effects in downstream applications. Suitable for use as a building block in medicinal chemistry, it offers a balance of reactivity and structural constraints for targeted molecular design.
6,6-dimethylpiperidin-2-one structure
6,6-dimethylpiperidin-2-one structure
Product Name:6,6-dimethylpiperidin-2-one
CAS No:139524-56-4
MF:C7H13NO
MW:127.184221982956
MDL:MFCD03085968
CID:1273574
PubChem ID:1714407
Update Time:2025-11-02

6,6-dimethylpiperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinone, 6,6-dimethyl-
    • 6,6-dimethyl-2-piperidinone
    • 6,6-dimethylpiperidin-2-one
    • 139524-56-4
    • W17371
    • RXGUEHFXILQWQO-UHFFFAOYSA-N
    • EN300-98354
    • 6,6-dimethylpiperidine-2-one
    • SCHEMBL7619206
    • 6, 6-dimethyl-2-piperidinone
    • SB42793
    • AS-59574
    • CS-0062136
    • AKOS022965755
    • DA-10778
    • MFCD03085968
    • 6,6-dimethyl-2-piperidone
    • AO-801/41077193
    • MDL: MFCD03085968
    • Inchi: 1S/C7H13NO/c1-7(2)5-3-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
    • InChI Key: RXGUEHFXILQWQO-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(C)(C)N1

Computed Properties

  • Exact Mass: 127.09979
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

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Additional information on 6,6-dimethylpiperidin-2-one

Exploring the Versatile Applications of 6,6-dimethylpiperidin-2-one (CAS No. 139524-56-4) in Modern Chemistry

6,6-dimethylpiperidin-2-one (CAS No. 139524-56-4) is a cyclic amide compound that has garnered significant attention in pharmaceutical and organic synthesis research. This heterocyclic structure, featuring a piperidin-2-one core with two methyl groups at the 6-position, exhibits unique chemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its structural similarity to bioactive molecules found in nature.

The molecular structure of 6,6-dimethylpiperidin-2-one contributes to its stability and reactivity profile. With a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, this compound demonstrates excellent solubility in common organic solvents, making it particularly useful in synthetic chemistry applications. Recent studies have explored its role in the development of novel pharmaceutical intermediates, where its constrained ring system offers advantages in molecular design.

In the pharmaceutical industry, 6,6-dimethylpiperidin-2-one serves as a crucial intermediate for the synthesis of various therapeutic agents. Its structural features make it particularly valuable for creating compounds with improved bioavailability and metabolic stability. Researchers have utilized this scaffold in developing potential treatments for neurological disorders, leveraging its ability to cross the blood-brain barrier. The compound's versatility also extends to agrochemical applications, where it contributes to the development of new crop protection agents.

The synthesis of 6,6-dimethylpiperidin-2-one typically involves cyclization reactions of appropriate precursors. Modern synthetic approaches focus on developing more efficient and environmentally friendly routes to this valuable intermediate. Recent advancements in catalytic methods have improved the yield and purity of the final product, addressing growing concerns about sustainable chemistry practices in the industry.

Analytical characterization of 6,6-dimethylpiperidin-2-one employs standard techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, which are critical for its applications in sensitive chemical processes. The compound typically appears as a white to off-white crystalline solid under standard conditions, with well-defined melting characteristics that aid in quality control.

From a commercial perspective, the demand for 6,6-dimethylpiperidin-2-one has been steadily increasing, particularly from pharmaceutical research organizations and specialty chemical manufacturers. Market analysts note growing interest in this compound as part of the broader trend toward structurally complex intermediates in drug discovery. Suppliers are responding to this demand by scaling up production while maintaining stringent quality standards.

Safety considerations for handling 6,6-dimethylpiperidin-2-one follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this chemical. Material safety data sheets provide detailed guidance on storage conditions, typically recommending protection from moisture and extreme temperatures to maintain product stability.

Recent patent literature reveals innovative applications of 6,6-dimethylpiperidin-2-one in various fields. Several patents describe its use in creating novel polymer materials with enhanced thermal stability. Other applications include its incorporation into liquid crystal formulations and as a component in specialty coatings. These diverse applications highlight the compound's versatility beyond its traditional uses in pharmaceutical synthesis.

Environmental considerations for 6,6-dimethylpiperidin-2-one production and use have become increasingly important. Manufacturers are implementing greener synthesis routes and waste reduction strategies in response to industry sustainability initiatives. The compound's biodegradability profile and environmental fate are subjects of ongoing research to ensure compliance with evolving regulatory standards worldwide.

Quality control standards for 6,6-dimethylpiperidin-2-one continue to evolve as analytical techniques advance. Current specifications typically require high purity levels (>98%) for most applications, with particular attention to residual solvent content and byproduct formation. These stringent requirements reflect the compound's use in sensitive applications where impurities could significantly impact downstream processes.

The future outlook for 6,6-dimethylpiperidin-2-one appears promising, with research uncovering new potential applications regularly. Scientists are particularly excited about its role in developing next-generation materials and bioactive compounds. As synthetic methodologies continue to improve and applications diversify, this compound is poised to maintain its importance in chemical research and industrial applications for years to come.

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